Felbamate-d4

描述

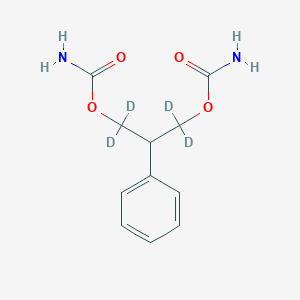

Structure

3D Structure

属性

IUPAC Name |

(3-carbamoyloxy-1,1,3,3-tetradeuterio-2-phenylpropyl) carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15)/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGXYQFOCVYPAC-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COC(=O)N)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C1=CC=CC=C1)C([2H])([2H])OC(=O)N)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Felbamate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Felbamate-d4 (2-phenyl-1,3-propane-1,1,3,3-d4-diol dicarbamate), a deuterated analog of the anti-epileptic drug Felbamate. This isotopically labeled compound is crucial as an internal standard for the accurate quantification of Felbamate in biological matrices during pharmacokinetic and metabolic studies. This document outlines a detailed synthetic protocol, summarizes key characterization data, and presents experimental methodologies for its analysis.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing with the reduction of diethyl phenylmalonate to its deuterated diol intermediate, followed by carbamation to yield the final product. The overall reported yield for this process is approximately 44% with an isotopic purity exceeding 99%.[1]

Experimental Protocol: Synthesis of 2-Phenyl-(1,1,3,3-tetra-deuterio)-1,3-propanediol

The initial step involves the reduction of diethyl phenylmalonate using a powerful deuterating agent, lithium aluminum deuteride (LiAlD₄).

Materials:

-

Diethyl phenylmalonate

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Deuterated water (D₂O)

-

Sodium hydroxide (NaOH) solution

-

Rochelle's salt (potassium sodium tartrate) solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Organic solvents for extraction and purification (e.g., ethyl acetate)

Procedure:

-

A solution of diethyl phenylmalonate in an anhydrous etheral solvent (diethyl ether or THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

The flask is cooled to 0 °C in an ice bath.

-

A suspension of lithium aluminum deuteride in the same anhydrous solvent is slowly added to the diethyl phenylmalonate solution with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

-

The reaction is carefully quenched by the slow, dropwise addition of deuterated water (D₂O) at 0 °C, followed by the addition of a sodium hydroxide solution and then a saturated solution of Rochelle's salt.

-

The resulting mixture is stirred vigorously until a clear separation of the organic and aqueous layers is observed.

-

The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude 2-Phenyl-(1,1,3,3-tetra-deuterio)-1,3-propanediol.

-

The crude product can be further purified by column chromatography or recrystallization.

Experimental Protocol: Synthesis of this compound

The deuterated diol intermediate is then converted to this compound via a carbamation reaction. Several methods can be employed for this step, including the use of phosgene, chloroformates, or a urethane exchange reaction.[2][3] A common laboratory-scale method involves the use of sodium cyanate and an acid.

Materials:

-

2-Phenyl-(1,1,3,3-tetra-deuterio)-1,3-propanediol

-

Sodium cyanate (NaOCN)

-

Trifluoroacetic acid (TFA) or another suitable acid

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

-

The purified 2-Phenyl-(1,1,3,3-tetra-deuterio)-1,3-propanediol is dissolved in an anhydrous solvent under an inert atmosphere.

-

Sodium cyanate is added to the solution.

-

The mixture is cooled in an ice bath, and trifluoroacetic acid is added dropwise with stirring.

-

The reaction is allowed to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and the solvent is evaporated.

-

The resulting crude this compound is purified by recrystallization or column chromatography to yield a white crystalline solid.

Characterization of this compound

The identity, purity, and isotopic enrichment of the synthesized this compound are confirmed using various analytical techniques.

Spectroscopic Data

Table 1: NMR Spectroscopic Data for this compound and its Intermediate

| Compound | Technique | Solvent | Chemical Shift (δ) ppm |

| 2-Phenyl-(1,1,3,3-tetra-deuterio)-1,3-propanediol | ¹H NMR | CDCl₃ | 7.3 (m, 5H, Ar-H), 3.0 (s, 1H, CH), 2.6 (s, 2H, OH)[4] |

| ¹³C NMR | CDCl₃ | 139.9, 129.3, 128.5, 127.7, 49.8[4] | |

| This compound | ¹H NMR | (CD₃)₂SO | 7.2 (m, 5H, Ar-H), 6.4 (bs, 4H, NH₂), 3.1 (s, 1H, CH)[4] |

Table 2: Mass Spectrometry Data for this compound and its Intermediate

| Compound | Technique | Ionization Mode | [M+H]⁺ (m/z) | Fragment Ions (m/z) |

| 2-Phenyl-(1,1,3,3-tetra-deuterio)-1,3-propanediol | GC/MS | CI-methane | 157 | 139, 121, 106, 93[4] |

| This compound | LC-MS/MS | ESI (+) | 243.3 | Not explicitly detailed, but unlabeled Felbamate fragments to 117[5] |

Physicochemical Properties

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 106817-52-1 | [6] |

| Molecular Formula | C₁₁H₁₀D₄N₂O₄ | [6] |

| Molecular Weight | 242.3 g/mol | [6] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | [6] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 148-150 °C | [4] |

Analytical Methodologies

This compound is primarily used as an internal standard for the quantification of felbamate in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: LC-MS/MS Quantification of Felbamate

This protocol provides a general framework for the analysis of felbamate using this compound as an internal standard. Method parameters may require optimization based on the specific instrumentation and matrix.

Sample Preparation:

-

To a 100 µL aliquot of the biological sample (e.g., plasma, tissue homogenate), add a known concentration of this compound internal standard solution.

-

Perform protein precipitation by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).

-

Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions (Example):

-

LC Column: A reversed-phase column, such as a C18 or Phenyl column, is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transition for Felbamate: m/z 239 → 117[5]

-

MRM Transition for this compound: m/z 243 → 117 (predicted, based on the stable isotope label)

-

Table 4: Representative LC-MS/MS Method Validation Parameters for Felbamate Quantification

| Parameter | Typical Value |

| Linearity Range | 2.5 - 500 ng/mL in plasma[7] |

| Recovery | >97% in plasma and tissue homogenates[7] |

| Accuracy | >92% in mouse matrices; >88% in human plasma[7] |

| Precision (RSD) | <15% |

Visualizations

Synthesis Workflow

References

- 1. Synthesis of deuterium-labeled felbamate from diethyl phenylmalonate [inis.iaea.org]

- 2. jocpr.com [jocpr.com]

- 3. US2884444A - 2-phenyl-1,3 propane diol dicarbamate - Google Patents [patents.google.com]

- 4. EP1156798B1 - Felbamate derived compounds - Google Patents [patents.google.com]

- 5. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Deuterium Labeling Position in Felbamate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling in Felbamate-d4, a crucial internal standard for the quantification of the anti-epileptic drug felbamate. This document details the precise location of the deuterium atoms, the synthetic methodology, analytical characterization, and the metabolic pathways of felbamate.

Introduction to Felbamate and its Deuterated Analog

Felbamate, chemically known as 2-phenyl-1,3-propanediol dicarbamate, is an anti-epileptic medication used in the treatment of partial seizures and seizures associated with Lennox-Gastaut syndrome.[1][2] Due to its significant side effects, its use is generally reserved for patients with refractory epilepsy.[2]

This compound is a stable isotope-labeled version of felbamate, which serves as an indispensable internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the accurate quantification of felbamate in biological matrices.[3] The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample processing and instrument response.

Deuterium Labeling Position in this compound

The systematic chemical name for this compound is 2-phenyl-1,3-propane-1,1,3,3-d4-diol dicarbamate .[3] This nomenclature explicitly indicates that the four deuterium atoms are located on the first and third carbon atoms of the 1,3-propanediol backbone of the molecule.

The molecular structure of this compound is as follows:

Caption: Chemical structure of this compound.

The International Chemical Identifier (InChI) for this compound further confirms the labeling positions: InChI=1S/C11H14N2O4/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15)/i6D2,7D2.[3] The isotopic layer /i6D2,7D2 specifies that the two hydrogen atoms on the 6th carbon and the two hydrogen atoms on the 7th carbon in the InChI numbering are replaced by deuterium. These correspond to the C1 and C3 positions of the propanediol moiety.

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is analogous to the synthesis of unlabeled felbamate, with the introduction of deuterium atoms at a key step. The general strategy involves the reduction of diethyl phenylmalonate to the corresponding diol, followed by carbamation.[4]

Step 1: Synthesis of 2-phenyl-1,3-propanediol-1,1,3,3-d4

The key intermediate, 2-phenyl-1,3-propanediol-1,1,3,3-d4, is prepared by the reduction of diethyl phenylmalonate using a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄).

-

Reaction: Diethyl phenylmalonate is dissolved in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

-

The solution is then treated with a molar excess of lithium aluminum deuteride (LiAlD₄) at a controlled temperature, typically with initial cooling followed by refluxing to ensure complete reaction.

-

The reaction is quenched by the careful addition of water or a dilute acid.

-

The resulting 2-phenyl-1,3-propanediol-1,1,3,3-d4 is extracted from the aqueous layer using an organic solvent.

-

The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound (2-phenyl-1,3-propane-1,1,3,3-d4-diol dicarbamate)

The deuterated diol is then converted to the dicarbamate. Several methods can be employed for this step, including the urethane exchange method or reaction with phosgene followed by ammoniation.[5]

-

Urethane Exchange Method: 2-phenyl-1,3-propanediol-1,1,3,3-d4 is reacted with an excess of ethyl carbamate in the presence of a catalyst, such as aluminum isopropoxide, in a high-boiling solvent like toluene. The ethanol generated during the reaction is removed by distillation to drive the reaction to completion.

-

Phosgene Method: The deuterated diol is reacted with phosgene in an inert solvent to form the corresponding dichlorocarbonate. This intermediate is then reacted with ammonia to yield this compound.[5]

The final product, this compound, is then purified by recrystallization.

Caption: Synthetic workflow for this compound.

Analytical Characterization

The confirmation of the deuterium labeling position and the assessment of isotopic purity are critical for the validation of this compound as an internal standard. This is achieved through a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the methylene protons at the C1 and C3 positions of the propanediol backbone would be absent or significantly reduced in intensity compared to the spectrum of unlabeled felbamate. The remaining signals, including those for the phenyl group protons and the methine proton at the C2 position, would be present.

-

¹³C NMR: The ¹³C NMR spectrum of this compound would show the signals for the C1 and C3 carbons as triplets due to coupling with the attached deuterium atoms (spin I=1). The chemical shifts of these carbons would also be slightly upfield compared to the corresponding signals in unlabeled felbamate.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic purity.

-

The mass spectrum of this compound will show a molecular ion peak (or a protonated molecule peak [M+H]⁺ in ESI-MS) that is 4 mass units higher than that of unlabeled felbamate.

-

High-resolution mass spectrometry can be used to precisely determine the mass and confirm the elemental composition.

-

The isotopic distribution in the mass spectrum provides information on the isotopic purity. For this compound with a stated purity of ≥99% deuterated forms (d1-d4), the most abundant peak will be that of the d4 species.[3] The relative intensities of the peaks for d0, d1, d2, and d3 species can be used to calculate the exact isotopic enrichment.

| Parameter | Unlabeled Felbamate | This compound |

| Molecular Formula | C₁₁H₁₄N₂O₄ | C₁₁H₁₀D₄N₂O₄ |

| Molecular Weight | 238.24 g/mol | 242.26 g/mol |

| ¹H NMR (Expected) | Signals for CH₂ protons at C1 and C3 | Absence or significant reduction of signals for CH₂ protons at C1 and C3 |

| ¹³C NMR (Expected) | Singlets for C1 and C3 | Triplets for C1 and C3 (due to C-D coupling) |

| MS (m/z of [M+H]⁺) | 239.10 | 243.13 |

Metabolic Pathway of Felbamate

Understanding the metabolism of felbamate is crucial for interpreting pharmacokinetic data and for the development of new drugs. Felbamate is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2E1 and CYP3A4.[2]

The major metabolic pathways include:

-

Hydroxylation: Felbamate can be hydroxylated at the para-position of the phenyl ring to form p-hydroxyfelbamate, or at the C2 position of the propanediol backbone to form 2-hydroxyfelbamate.

-

Monocarbamate Formation: Hydrolysis of one of the carbamate groups leads to the formation of 2-phenyl-1,3-propanediol monocarbamate.

These metabolites are generally considered to be inactive.[2]

Caption: Major metabolic pathways of Felbamate.

Pharmacokinetics of Felbamate

A summary of the key pharmacokinetic parameters of unlabeled felbamate is provided in the table below.[2][6][7] As this compound is primarily used as an analytical standard, comprehensive pharmacokinetic studies comparing it to the unlabeled drug are not widely available. However, the deuterium labeling at non-metabolically active sites is not expected to significantly alter its pharmacokinetic profile.

| Pharmacokinetic Parameter | Value |

| Bioavailability | >90% |

| Time to Peak Plasma Concentration | 3-5 hours |

| Protein Binding | 22-25% |

| Volume of Distribution | ~756 mL/kg |

| Metabolism | Hepatic (CYP2E1, CYP3A4) |

| Elimination Half-life | 14-23 hours |

| Excretion | 40-50% unchanged in urine |

Conclusion

This compound is a well-characterized, stable isotope-labeled internal standard with deuterium atoms precisely located at the C1 and C3 positions of the propanediol backbone. Its synthesis is achieved through the reduction of diethyl phenylmalonate with a deuterated reducing agent, followed by carbamation. The exact labeling and high isotopic purity are confirmed by NMR and mass spectrometry. A thorough understanding of its structure, synthesis, and the metabolic pathways of the parent compound is essential for its proper application in quantitative bioanalysis, contributing to the reliable assessment of felbamate in clinical and research settings.

References

- 1. 2-Phenyl-1,3-propanediol synthesis - chemicalbook [chemicalbook.com]

- 2. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. jocpr.com [jocpr.com]

- 5. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]

- 6. reference.medscape.com [reference.medscape.com]

- 7. Single and multiple dose pharmacokinetics of felbamate in the elderly - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Felbamate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Felbamate-d4, a deuterated analog of the antiepileptic drug Felbamate. This document is intended to serve as a key resource, consolidating essential data, experimental methodologies, and relevant biochemical pathways to support research and development activities.

Introduction

This compound is the deuterium-labeled version of Felbamate, an anticonvulsant medication used in the treatment of epilepsy.[1][2][3] The incorporation of deuterium isotopes makes this compound a valuable tool in pharmaceutical research, particularly as an internal standard for the quantification of Felbamate in biological matrices using mass spectrometry-based assays.[4] Deuteration can potentially alter the pharmacokinetic and metabolic profiles of a drug, making the study of such labeled compounds crucial for drug development.[1] Felbamate itself is known to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and as a modulator of GABAA receptors.[4][5]

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are critical for a wide range of applications, from the preparation of stock solutions to the design of analytical methods.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-phenyl-1,3-propane-1,1,3,3-d4-diol dicarbamate | [4] |

| Synonyms | W-554-d4, Felbamyl-d4, Taloxa-d4, ADD-03055-d4 | [2][6][7] |

| CAS Number | 106817-52-1 | [1][2][3][4][6][7] |

| Molecular Formula | C₁₁H₁₀D₄N₂O₄ | [1][2][3][4] |

| Molecular Weight | 242.26 g/mol (also reported as 242.3 and 242.267 g/mol ) | [1][2][4][6][7] |

| Appearance | White powder (inferred from non-deuterated form) | [8] |

| Purity | >95% | [6][7] |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₄); >95% | [4][6] |

| SMILES | [2H]C([2H])(OC(=O)N)C(c1ccccc1)C([2H])([2H])OC(=O)N | [7] |

| InChI | InChI=1S/C11H14N2O4/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15)/i6D2,7D2 | [4][7] |

Solubility and Stability

Understanding the solubility and stability of this compound is essential for its handling, formulation, and use in experimental settings.

Table 2: Solubility Data for this compound

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | ≥ 50 mg/mL (206.39 mM) | [1][4] |

| Dimethyl sulfoxide (DMSO) | ≥ 30 mg/mL (123.83 mM) | [1][4] |

| Ethanol | ≥ 1 mg/mL (4.13 mM) | [1][4] |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |

Note: For DMSO, it is recommended to use a newly opened container as hygroscopic DMSO can negatively impact solubility.[1] The non-deuterated form, Felbamate, is sparingly soluble in water, methanol, and chloroform.[8]

Table 3: Storage and Stability Recommendations

| Condition | Duration | Notes | Source(s) |

| -80°C | 6 months | For stock solutions. | [1] |

| -20°C | 1 month | For stock solutions. Sealed from moisture. | [1][6] |

| Ambient | Suitable for shipping. | [6] |

Mechanism of Action

Felbamate's anticonvulsant activity is not fully understood but is believed to involve multiple mechanisms.[9] The primary actions include antagonism of the NMDA receptor and modulation of GABAA receptors.[4]

-

NMDA Receptor Antagonism : Felbamate acts as an antagonist at the strychnine-insensitive glycine-recognition site on the NMDA receptor.[10] By blocking this site, it inhibits the effects of the excitatory neurotransmitter glutamate, thereby suppressing seizure activity.[10]

-

GABAA Receptor Modulation : Felbamate also exhibits weak inhibitory effects on GABA receptor binding and can positively modulate certain subunits of GABAA receptors, which is the primary inhibitory neurotransmitter system in the brain.[4][8]

Experimental Protocols

While specific synthesis and characterization protocols for this compound are proprietary to manufacturers, this section outlines the standard analytical methodologies used for the quantification and analysis of Felbamate and its deuterated analogs in biological samples.

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for determining the concentration of Felbamate in biological matrices like plasma and tissue homogenates.[11] this compound is an ideal internal standard for this application.

General Protocol:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma or tissue homogenate, add an internal standard solution (e.g., this compound in methanol).

-

Add a protein precipitation agent, such as acetonitrile.

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or vial for analysis.

-

-

Chromatographic Separation:

-

Inject the supernatant onto a suitable HPLC column (e.g., a reversed-phase C8 or Phenyl column).[11][12][13]

-

Use an isocratic or gradient mobile phase to separate the analyte from other matrix components. A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium phosphate) and an organic solvent like acetonitrile or methanol.[12][14]

-

-

Mass Spectrometric Detection:

-

Utilize a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.[11]

-

Monitor specific ion transitions (Multiple Reaction Monitoring - MRM) for the analyte and the internal standard. For Felbamate, a common transition is m/z 239 → 117.[11] The transition for this compound would be m/z 243 → 121 (assuming deuteration on the propanediol backbone).

-

-

Quantification:

-

Construct a calibration curve by analyzing standards of known concentrations.

-

Calculate the concentration of Felbamate in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a standard method for assessing the purity of a drug substance.

General Protocol:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Prepare working solutions at a known concentration.

-

-

Chromatographic Conditions:

-

Analysis:

-

Inject the sample solution into the HPLC system.

-

Record the chromatogram. The purity is calculated by dividing the peak area of the main component (this compound) by the total area of all peaks detected.

-

Conclusion

This compound is an indispensable tool for the pharmacokinetic and metabolic study of Felbamate. This guide consolidates its key physical and chemical properties, providing a centralized resource for scientists. The data and protocols presented herein are intended to facilitate the effective use of this compound in a research and development context, ensuring accurate and reproducible experimental outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. caymanchem.com [caymanchem.com]

- 5. jocpr.com [jocpr.com]

- 6. sussex-research.com [sussex-research.com]

- 7. This compound | CAS 106817-52-1 | LGC Standards [lgcstandards.com]

- 8. Felbamate | C11H14N2O4 | CID 3331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 11. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of felbamate in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous assay of felbamate plus carbamazepine, phenytoin, and their metabolites by liquid chromatography with mobile phase optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An automated analytical method for the determination of felbamate in human plasma by robotic sample preparation and reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoding the Certificate of Analysis for Felbamate-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Certificate of Analysis (CoA) for a deuterated internal standard such as Felbamate-d4 is a critical document that guarantees its identity, purity, and overall quality. For researchers in drug metabolism, pharmacokinetics, and bioanalytical studies, a thorough understanding of the data presented in a CoA is paramount for ensuring the accuracy and reliability of experimental results. This in-depth guide provides a detailed explanation of the key components of a this compound CoA, complete with summaries of quantitative data, detailed experimental protocols, and visualizations to clarify the analytical workflow.

Understanding the Core Data of a this compound Certificate of Analysis

A typical Certificate of Analysis for this compound will present a suite of tests and their corresponding specifications and results. These tests are designed to confirm the identity of the compound, quantify its purity and isotopic enrichment, and detect the presence of any impurities. The following tables summarize the essential quantitative data you will encounter.

Table 1: Identification and Physicochemical Properties

| Test | Specification | Result |

| Appearance | White to Off-White Solid | Conforms |

| Molecular Formula | C₁₁H₁₀D₄N₂O₄ | Conforms |

| Molecular Weight | 242.26 g/mol | Conforms |

| Melting Point | 210-214 °C | 212 °C |

| Solubility | Soluble in DMSO | Conforms |

Table 2: Purity and Isotopic Enrichment

| Test | Method | Specification | Result |

| Purity (HPLC) | HPLC-UV | ≥ 98.0% | 99.8% |

| Isotopic Enrichment | LC-MS | ≥ 98% Deuterated Forms (d₁-d₄) | 99.6% (d₄) |

| Deuterium Incorporation | LC-MS | Report Results | d₀: <0.1%, d₁: 0.1%, d₂: 0.2%, d₃: 0.5%, d₄: 99.2% |

| Chemical Identity (¹H-NMR) | ¹H-NMR | Conforms to Structure | Conforms |

Table 3: Impurity Profile

| Test | Method | Specification | Result |

| Residual Solvents | GC-HS | Meets ICH Q3C Limits | Methanol: < 3000 ppm, Acetone: < 5000 ppm |

| Heavy Metals | ICP-MS | Meets ICH Q3D Limits | Lead (Pb): < 0.5 ppm, Arsenic (As): < 1.5 ppm, Mercury (Hg): < 1.5 ppm, Cadmium (Cd): < 0.5 ppm |

| Loss on Drying | USP <731> | ≤ 0.5% | 0.2% |

| Residue on Ignition | USP <281> | ≤ 0.1% | 0.05% |

Detailed Experimental Protocols

The quantitative data presented in the CoA are generated through a series of rigorous analytical experiments. The following sections detail the methodologies for the key tests performed on this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Principle: This method separates this compound from any non-deuterated or other impurities based on their differential partitioning between a stationary phase and a mobile phase. The purity is determined by comparing the area of the this compound peak to the total area of all peaks in the chromatogram.

Instrumentation:

-

HPLC system with a UV detector

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Autosampler

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (for sample preparation)

Procedure:

-

Mobile Phase Preparation: A mixture of acetonitrile and water (e.g., 50:50 v/v) is prepared and degassed.

-

Standard and Sample Preparation: A standard solution of this compound is prepared in methanol at a known concentration (e.g., 1 mg/mL). The test sample is also dissolved in methanol to a similar concentration.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detection Wavelength: 210 nm

-

-

Analysis: The standard and sample solutions are injected into the HPLC system. The retention time and peak area of this compound are recorded.

-

Calculation: The purity is calculated as the percentage of the area of the main peak relative to the sum of the areas of all peaks.

Isotopic Enrichment and Deuterium Incorporation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: This technique separates this compound from its isotopic variants and other impurities. The mass spectrometer then measures the mass-to-charge ratio of the ions, allowing for the determination of the isotopic distribution and the percentage of each deuterated form. This compound is intended for use as an internal standard for the quantification of felbamate.[1]

Instrumentation:

-

LC-MS system (e.g., Triple Quadrupole or Time-of-Flight)

-

Electrospray Ionization (ESI) source

Reagents:

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (for mobile phase modification)

Procedure:

-

Mobile Phase Preparation: A gradient of acetonitrile and water, both containing 0.1% formic acid, is typically used.

-

Sample Preparation: The this compound sample is dissolved in a suitable solvent (e.g., methanol) to a concentration of approximately 100 ng/mL.

-

LC-MS Conditions:

-

The chromatographic conditions are similar to the HPLC method, optimized for separation and peak shape.

-

The mass spectrometer is operated in positive ion mode.

-

The mass-to-charge ratios for Felbamate (non-deuterated) and its deuterated isotopologues (d₁ to d₄) are monitored.

-

-

Analysis: The sample is injected, and the mass spectrum is acquired.

-

Calculation: The isotopic enrichment is calculated by comparing the peak area of the d₄ isotopologue to the sum of the peak areas of all detected isotopologues (d₀ to d₄).

Identity Confirmation by ¹H-NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the molecule. For this compound, the ¹H-NMR spectrum is used to confirm the absence of protons at the deuterated positions and to ensure the overall structure is consistent with that of Felbamate.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆)

Procedure:

-

Sample Preparation: A small amount of this compound is dissolved in the deuterated solvent.

-

Data Acquisition: The ¹H-NMR spectrum is acquired.

-

Analysis: The chemical shifts, splitting patterns, and integration of the signals are compared to the known spectrum of non-deuterated Felbamate. The absence of signals at the positions where deuterium has been incorporated confirms the isotopic labeling.

Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)

Principle: This method is used to identify and quantify volatile organic compounds that may be present as residues from the manufacturing process. The sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into a gas chromatograph for separation and detection. The ICH Q3C guideline provides limits for residual solvents in pharmaceutical products.[2][3][4]

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID)

-

Headspace Autosampler

Reagents:

-

Dimethyl sulfoxide (DMSO) or another suitable high-boiling solvent

-

Reference standards for common solvents

Procedure:

-

Sample Preparation: A known amount of this compound is dissolved in the headspace solvent in a sealed vial.

-

GC-HS Conditions:

-

The vial is heated to a specific temperature (e.g., 80 °C) for a set time to allow the volatile solvents to partition into the headspace.

-

A sample of the headspace gas is injected into the GC.

-

A temperature gradient is used to separate the solvents.

-

-

Analysis: The retention times and peak areas of any detected solvents are compared to those of known solvent standards.

-

Calculation: The concentration of each residual solvent is determined and compared against the limits set by the ICH Q3C guidelines.

Heavy Metals Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Principle: ICP-MS is a highly sensitive technique used to detect and quantify trace levels of elemental impurities. The sample is introduced into a high-temperature plasma, which atomizes and ionizes the elements. A mass spectrometer then separates and detects the ions. The ICH Q3D guideline establishes permitted daily exposure (PDE) limits for elemental impurities.[5]

Instrumentation:

-

ICP-MS system

Reagents:

-

Nitric Acid (trace metal grade)

-

Water (deionized)

-

Multi-element standard solutions

Procedure:

-

Sample Preparation: The this compound sample is digested in nitric acid to break down the organic matrix.

-

Analysis: The digested sample is introduced into the ICP-MS. The instrument is calibrated using multi-element standards.

-

Calculation: The concentration of each heavy metal is determined and compared to the limits specified in the ICH Q3D guideline.

Loss on Drying (LOD)

Principle: This gravimetric method determines the amount of volatile matter (including water) in a sample. The sample is heated under specified conditions, and the weight loss is measured.

Instrumentation:

-

Drying oven

-

Analytical balance

-

Desiccator

Procedure:

-

A clean and dry weighing bottle is tared.

-

A specified amount of the this compound sample is accurately weighed into the bottle.

-

The sample is dried in an oven at a specified temperature (e.g., 105 °C) for a set period or until a constant weight is achieved.

-

The bottle is cooled in a desiccator and reweighed.

-

The percentage of weight loss is calculated.

Visualizing the Analytical Workflow

To better understand the logical flow of the analysis and quality control process for this compound, the following diagram illustrates the journey from sample receipt to the final issuance of the Certificate of Analysis.

Workflow for this compound Certificate of Analysis Generation.

This comprehensive guide provides the necessary details for researchers, scientists, and drug development professionals to confidently interpret and utilize the information presented in a this compound Certificate of Analysis. By understanding the underlying analytical methodologies and the significance of the reported data, users can ensure the quality and integrity of their research and development activities.

References

Felbamate-d4 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Felbamate-d4, a deuterated isotopologue of the anti-epileptic drug Felbamate. This document details its chemical properties, synthesis, analytical quantification, and relevant pharmacological data, tailored for a scientific audience.

Core Chemical Data

This compound, with the CAS number 106817-52-1, is a stable, isotopically labeled form of Felbamate used primarily as an internal standard in quantitative bioanalytical assays.[1]

| Property | Value | Reference |

| CAS Number | 106817-52-1 | [1][2] |

| Molecular Formula | C₁₁H₁₀D₄N₂O₄ | [1][2] |

| Molecular Weight | 242.26 g/mol | [1] |

| Formal Name | 2-phenyl-1,3-propane-1,1,3,3-d₄-diol dicarbamate | [2] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | [2] |

Synthesis of this compound

A documented method for the synthesis of this compound involves a three-step process commencing with diethyl phenylmalonic acid ester.[3] The key deuteration step is achieved using lithium aluminum deuteride to introduce deuterium atoms at the 1 and 3 positions of the propanediol backbone.[3] This intermediate, 2-phenyl-1,3-propanediol-1,1,3,3-d4, subsequently undergoes carbamoylation to yield the final product.[3] The overall reported yield for this synthesis is 44%, with an isotopic purity of 99.2%.[3]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Analytical Quantification

This compound is instrumental as an internal standard for the accurate quantification of Felbamate in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Felbamate in Human Plasma by LC-MS/MS

This protocol is based on established methods for the analysis of Felbamate.[4][5]

1. Sample Preparation:

-

To 100 µL of human plasma, add a known concentration of this compound as the internal standard.

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex the mixture for 10 minutes, followed by centrifugation at 21,000 x g for 10 minutes.

-

Collect the supernatant for LC-MS/MS analysis.[5]

2. Liquid Chromatography:

-

Column: XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm.[4]

-

Mobile Phase A: 10 mM ammonium acetate in water.[5]

-

Mobile Phase B: Acetonitrile.[5]

-

Gradient: A linear gradient from 10% to 85% B over 1.5 minutes.[5]

-

Flow Rate: 1 mL/min.[5]

-

Injection Volume: 20 µL.[5]

3. Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), positive.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Felbamate: m/z 239 → 117.[4]

-

This compound can be monitored by a corresponding shift in its precursor and/or product ion m/z.

-

LC-MS/MS Experimental Workflow

Caption: Workflow for Felbamate quantification.

Pharmacological Data

While this compound is primarily used as an analytical standard, the pharmacological data of its non-deuterated counterpart, Felbamate, is crucial for understanding its clinical context.

Pharmacokinetic Parameters of Felbamate in Humans

The following table summarizes key pharmacokinetic parameters of Felbamate observed in clinical studies.

| Parameter | Value | Population | Reference |

| Bioavailability | >90% | Adults | [6] |

| Time to Peak Plasma Concentration (Tmax) | 3 to 5 hours | Adults | [6] |

| Protein Binding | 22% - 25% | Adults | [6] |

| Volume of Distribution (Vd) | 51 L | Adults | [7] |

| Clearance (Cl) | 2.43 + 0.429*CDCR/240 L/hr | Adults | [7] |

| Elimination Half-Life | 21.0 hours | Elderly | [8] |

*CDCR: Carbamazepine dose:concentration ratio

Mechanism of Action: Signaling Pathway

Felbamate exerts its anticonvulsant effects through a dual mechanism of action, modulating both excitatory and inhibitory neurotransmission. It acts as an antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor and potentiates the effects of γ-aminobutyric acid (GABA) at the GABA-A receptor.

Caption: Felbamate's dual mechanism of action.

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Synthesis of deuterium-labeled felbamate from diethyl phenylmalonate [inis.iaea.org]

- 4. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of felbamate, a novel antiepileptic drug: application of mixed-effect modeling to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Single and multiple dose pharmacokinetics of felbamate in the elderly - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of Felbamate-d4: A Technical Guide to Solubility and Stability

For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug candidate's physicochemical properties is paramount for successful formulation and development. This in-depth technical guide provides a focused examination of the solubility and stability of Felbamate-d4, a deuterated analog of the anti-epileptic drug Felbamate. By presenting available quantitative data, outlining detailed experimental protocols, and visualizing key workflows, this document serves as a critical resource for advancing research and development involving this compound.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the choice of formulation strategies. While extensive public data on the solubility of this compound is limited, available information from technical data sheets provides valuable insights into its behavior in various common solvents.

It is important to note that deuteration can sometimes influence the physicochemical properties of a molecule, including its solubility. While the carbon-deuterium bond is slightly shorter and stronger than the carbon-hydrogen bond, the overall impact on solubility is not always predictable and can be influenced by subtle changes in intermolecular interactions.[1] Some studies have reported that deuteration can lead to an increase in the aqueous solubility of a drug.[2]

For the non-deuterated form, Felbamate is described as sparingly soluble in water, methanol, ethanol, acetone, and chloroform, and freely soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3]

Table 1: Quantitative Solubility of this compound

The following table summarizes the available quantitative solubility data for this compound in various solvents. This data is essential for the preparation of stock solutions and for the development of both analytical methods and potential formulations.

| Solvent System | Concentration (mg/mL) |

| Dimethylformamide (DMF) | 50[4] |

| Dimethyl sulfoxide (DMSO) | 30[4] |

| Ethanol | 1[4] |

| DMF:PBS (pH 7.2) (1:1) | 0.5[4] |

This data is derived from a supplier's technical information and should be considered as a primary reference for laboratory work.[4]

Stability Profile and Degradation Pathways

Ensuring the stability of an API throughout its shelf life is a fundamental requirement for drug safety and efficacy. Stability studies, particularly forced degradation studies, are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule. These studies involve subjecting the drug to stress conditions such as heat, light, humidity, oxidation, and a range of pH values.[5][6][7]

Currently, specific public data on the forced degradation and stability of this compound is not available. However, studies conducted on non-deuterated Felbamate provide a valuable starting point for understanding its potential degradation pathways. One study on Felbamate indicated that the drug is susceptible to degradation under alkaline stress conditions, resulting in the formation of two degradation products. The drug was found to be stable under acidic, oxidative, thermal (up to 70°C), and photolytic stress conditions.

The substitution of hydrogen with deuterium can influence a drug's stability. The kinetic isotope effect suggests that the stronger carbon-deuterium bond can slow down metabolic degradation pathways that involve the cleavage of this bond.[8][9] This could potentially lead to a more stable molecule compared to its non-deuterated counterpart, particularly in metabolic systems. However, the impact on chemical stability under various stress conditions needs to be experimentally determined for this compound.

Experimental Protocols

To aid researchers in their evaluation of this compound, this section provides detailed, generalized methodologies for determining solubility and conducting forced degradation studies, based on established pharmaceutical guidelines.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[10]

Materials and Equipment:

-

This compound

-

Selected solvents of high purity

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

pH meter (for aqueous solutions)

Procedure:

-

Preparation of Solvent: Prepare the desired solvent or buffer system. For aqueous solubility, use buffers at different pH values (e.g., 1.2, 4.5, and 6.8) to cover the physiological range.[11]

-

Addition of Excess Solute: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: Place the containers in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. Periodically check to ensure that solid material is still present.

-

Phase Separation: After equilibration, allow the samples to stand to permit the sedimentation of the excess solid. Alternatively, centrifuge the samples at a high speed to pellet the undissolved material.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: If necessary, dilute the filtered solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.

-

Calculation: Calculate the solubility of this compound in the specific solvent, taking into account any dilution factors.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for establishing the stability-indicating nature of analytical methods and for identifying potential degradation products.[5][6][7]

Materials and Equipment:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Temperature-controlled oven

-

Photostability chamber

-

pH meter

-

HPLC or UPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat the mixture (e.g., at 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). After the desired time, cool the solution and neutralize it with NaOH solution.

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep the mixture at room temperature or heat it gently for a specified period. After the desired time, cool the solution and neutralize it with HCl solution.

-

Oxidative Degradation: Mix the stock solution with H₂O₂ solution. Keep the mixture at room temperature for a specified period.

-

Thermal Degradation: Store the solid this compound powder and the stock solution in an oven at an elevated temperature (e.g., 70°C) for a specified period.

-

Photolytic Degradation: Expose the solid this compound powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

-

Sample Analysis: At each time point, withdraw a sample from each stress condition. If necessary, dilute the sample to an appropriate concentration. Analyze the samples using a stability-indicating HPLC method.

-

Data Evaluation:

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

-

Use a PDA detector to check for peak purity of the parent drug peak.

-

If coupled with a mass spectrometer, identify the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.

-

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, tailored for researchers and professionals in drug development. The quantitative solubility data presented herein offers a practical starting point for formulation and analytical activities. While specific stability data for this compound is not yet publicly available, the information on its non-deuterated counterpart and the general principles of deuteration effects provide a rational basis for designing comprehensive stability studies. The detailed experimental protocols for solubility and forced degradation will empower researchers to generate the critical data needed to advance their work with this compound. As with any API, a thorough, case-by-case experimental evaluation of its physicochemical properties is essential for ensuring the development of a safe, effective, and stable pharmaceutical product.

References

- 1. Deuterated drug - Wikipedia [en.wikipedia.org]

- 2. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Felbamate | C11H14N2O4 | CID 3331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. lubrizolcdmo.com [lubrizolcdmo.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. who.int [who.int]

Unraveling the Mass Spectrum of Felbamate-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrum of Felbamate-d4, a deuterated internal standard crucial for the accurate quantification of the anti-epileptic drug Felbamate. This document outlines the predicted fragmentation pathways, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes key processes using Graphviz diagrams.

Introduction to Felbamate and its Deuterated Analog

Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an anti-epileptic medication used in the treatment of partial seizures.[1] For quantitative analysis of Felbamate in biological matrices using mass spectrometry, a stable isotope-labeled internal standard like this compound is essential for achieving high accuracy and precision. This compound has four deuterium atoms replacing hydrogen atoms on the propanediol backbone (2-phenyl-1,3-propane-1,1,3,3-d4-diol dicarbamate), resulting in a molecular weight of approximately 242.3 g/mol .[2]

Predicted Mass Spectrum and Fragmentation of this compound

While a publicly available, detailed experimental mass spectrum of this compound is not readily found, its fragmentation pattern can be reliably predicted based on the known fragmentation of Felbamate and the general principles of mass spectrometry for carbamate-containing compounds. The positions of the deuterium labels are on the C1 and C3 carbons of the propane chain.

Key Fragmentation Pathways:

Under electrospray ionization (ESI) in positive mode, this compound is expected to form a protonated molecule [M+H]⁺ at an m/z of approximately 243.3. The primary fragmentation of carbamates often involves the neutral loss of isocyanic acid (HNCO) or its substituted variants. In the case of Felbamate, a neutral loss of methyl isocyanate (CH₃NCO) with a mass of 57 Da is a characteristic fragmentation pathway.[1]

For Felbamate, a known significant product ion in tandem mass spectrometry (MS/MS) is observed at m/z 117.[3] This fragment likely corresponds to the protonated 2-phenyl-1,3-propanediol core after the loss of both carbamate groups.

Considering the structure of this compound, the following fragmentation pathways are proposed:

-

Initial Loss of a Carbamate Group: The [M+H]⁺ ion of this compound (m/z 243.3) can undergo a neutral loss of a carbamate group (NH₂COOH), which has a mass of 61 Da, or more likely, a loss of methyl isocyanate (CH₃NCO, 57 Da) through a rearrangement, although Felbamate has unsubstituted carbamates. A more plausible initial fragmentation is the loss of isocyanic acid (HNCO, 43 Da) and subsequent loss of the second carbamate moiety.

-

Formation of the Key Fragment Ion: The most significant fragmentation pathway for Felbamate involves the cleavage of the bonds connecting the carbamate groups to the propanediol backbone. For this compound, this would lead to a deuterated version of the 2-phenyl-1,3-propanediol core. Given the known fragment of Felbamate at m/z 117, the corresponding fragment for this compound would be shifted by the mass of the four deuterium atoms. The core structure, 2-phenyl-1,3-propanediol, has a molecular weight of 152.19 g/mol .[4] The protonated form would be m/z 153.19. The observed fragment at m/z 117 for Felbamate is likely a result of further fragmentation of this core. A plausible structure for the m/z 117 fragment is the styryl cation (C₈H₇⁺) with the loss of the rest of the molecule. The deuteration in this compound is on the carbons bearing the carbamate groups, so the styryl fragment would not contain deuterium, and thus a fragment at m/z 117 would also be expected for this compound. However, another possibility for the m/z 117 fragment in Felbamate is the formation of a tropylium ion (C₇H₇⁺) with the addition of the rest of the side chain, which upon fragmentation could lead to this ion. A more direct route to a stable fragment would be the benzylic cation (C₇H₇⁺) at m/z 91.

Let's reconsider the known transition for non-deuterated Felbamate: m/z 239 → 117. The precursor ion is [M+H]⁺. The fragment at m/z 117 is likely the 2-phenyl-2-propen-1-ol cation, formed through the loss of both carbamate groups and a molecule of water. For this compound, the precursor ion [M+H]⁺ would be at m/z 243. The loss of the two carbamate groups would lead to a deuterated diol intermediate. The subsequent loss of D₂O would result in a fragment ion at m/z 119. Therefore, the primary monitored transition for this compound would be m/z 243 → 119 .

Quantitative Data Summary

The following table summarizes the predicted and known m/z values for Felbamate and this compound in positive ion mode mass spectrometry.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ion (m/z) | Monitored Transition |

| Felbamate | 239.1 | 117.1 | 239.1 → 117.1 |

| This compound | 243.3 | 119.1 | 243.3 → 119.1 |

Experimental Protocols

The following are detailed methodologies for the analysis of Felbamate and this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and highly sensitive technique for this application.

Sample Preparation (Plasma)

-

Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard, this compound, at a suitable concentration.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Injection: Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient elution is typically used to achieve good peak shape and separation from matrix components. A representative gradient could be:

-

0-0.5 min: 10% B

-

0.5-2.5 min: Ramp to 90% B

-

2.5-3.0 min: Hold at 90% B

-

3.0-3.1 min: Return to 10% B

-

3.1-4.0 min: Equilibrate at 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions:

-

Felbamate: 239.1 → 117.1 (Collision Energy: ~20 eV)

-

This compound: 243.3 → 119.1 (Collision Energy: ~20 eV)

-

-

Dwell Time: 100 ms per transition.

Visualizations

The following diagrams, created using the DOT language, illustrate the predicted fragmentation pathway of this compound and a typical experimental workflow for its analysis.

Conclusion

Understanding the mass spectral behavior of this compound is paramount for its effective use as an internal standard in quantitative bioanalysis. This guide has detailed the predicted fragmentation pathways, providing a rationale for the expected key fragment ions. The provided experimental protocols offer a robust starting point for developing and validating sensitive and accurate LC-MS/MS methods for the determination of Felbamate in various biological matrices. The visualizations serve to clarify the complex processes of molecular fragmentation and analytical workflow. This comprehensive information will aid researchers and scientists in the fields of pharmacology, drug metabolism, and clinical chemistry in their efforts to accurately measure Felbamate concentrations, contributing to both preclinical and clinical research.

References

- 1. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Differences Between Felbamate and Felbamate-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Felbamate and its deuterated analogue, Felbamate-d4. While Felbamate is an established anti-epileptic drug with a complex pharmacological profile, this compound is primarily utilized as an internal standard in analytical chemistry. This document will first detail the individual characteristics of each compound, including their chemical properties, mechanism of action, and pharmacokinetics. Subsequently, it will address the key differences, both documented and theoretical, stemming from the isotopic substitution. A significant portion of this guide is dedicated to outlining experimental protocols for the analysis of Felbamate and proposing a framework for future comparative studies between the two molecules.

Introduction to Felbamate

Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an anti-epileptic drug approved for the management of focal seizures and Lennox-Gastaut syndrome.[1] Its use is often reserved for patients with refractory epilepsy due to the risk of serious adverse effects, including aplastic anemia and hepatic failure.[2] The therapeutic action of Felbamate is attributed to a multi-faceted mechanism involving the modulation of both excitatory and inhibitory neurotransmission.[3]

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [4] |

| Molecular Weight | 238.24 g/mol | [4] |

| CAS Number | 25451-15-4 | [4] |

| Appearance | White to off-white crystalline powder | - |

| Solubility | Sparingly soluble in water, methanol, ethanol, acetone and chloroform; freely soluble in DMSO, 1-methyl-2-pyrrolidinone and DMF. | [4] |

Mechanism of Action

Felbamate's anticonvulsant activity is not fully elucidated but is believed to involve a dual mechanism of action:[3]

-

NMDA Receptor Antagonism: Felbamate acts as an antagonist at the strychnine-insensitive glycine-binding site on the N-methyl-D-aspartate (NMDA) receptor.[5] This action inhibits the excitatory effects of glutamate, a key neurotransmitter in seizure propagation.

-

GABA Receptor Potentiation: Felbamate has been shown to potentiate γ-aminobutyric acid (GABA)-mediated currents, thereby enhancing inhibitory neurotransmission in the central nervous system.[3]

The following diagram illustrates the proposed signaling pathways influenced by Felbamate.

Proposed dual mechanism of action of Felbamate.

Pharmacokinetics

| Parameter | Value | Reference |

| Bioavailability | >90% (oral) | [1] |

| Peak Plasma Concentration (Tmax) | 3 to 5 hours | [1] |

| Protein Binding | 22-25% | [2] |

| Volume of Distribution | ~0.756 L/kg | [2] |

| Half-life | 14 to 23 hours | [2] |

| Clearance | Dose-dependent; ~41.1 ml/h/kg in children | [6] |

Metabolism

Felbamate is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2E1 and CYP3A4.[2] Major metabolic pathways include hydroxylation and dealkylation. The main metabolites are p-hydroxyfelbamate, 2-hydroxyfelbamate, and the monocarbamate of 2-phenyl-1,3-propanediol, none of which possess significant anticonvulsant activity.[2] Approximately 40-50% of a dose is excreted unchanged in the urine.[2] The bioactivation of Felbamate to a reactive metabolite, atropaldehyde, has been implicated in its idiosyncratic toxicity.[7]

The following diagram illustrates the metabolic pathway of Felbamate.

Metabolic pathways of Felbamate.

Introduction to this compound

This compound is a deuterated isotopologue of Felbamate, where four hydrogen atoms on the propanediol backbone have been replaced with deuterium atoms. Its primary application is as an internal standard for the quantification of Felbamate in biological matrices by mass spectrometry.[8]

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀D₄N₂O₄ | [9] |

| Molecular Weight | 242.26 g/mol | [9] |

| CAS Number | 106817-52-1 | [9] |

| Appearance | Not specified, likely a solid | - |

| Solubility | Soluble in DMSO and DMF | - |

Key Differences: Felbamate vs. This compound

The Kinetic Isotope Effect

The replacement of hydrogen with deuterium, a heavier isotope, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[10] This difference in bond strength can lead to a slower rate of chemical reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[10][11] In the context of drug metabolism, if the cleavage of a C-H bond is a rate-limiting step in the metabolic pathway, deuteration at that position can slow down the metabolism of the drug.[11]

Theoretical Impact on Metabolism

Given that Felbamate is metabolized by CYP450 enzymes through hydroxylation, it is plausible that the deuteration in this compound could alter its metabolic profile. The C-D bonds on the propanediol backbone of this compound would be more resistant to enzymatic cleavage compared to the C-H bonds in the same positions on Felbamate. This could theoretically lead to:

-

Reduced Rate of Metabolism: A slower overall rate of metabolism for this compound compared to Felbamate.

-

Altered Metabolite Ratios: A potential shift in the ratios of the different metabolites formed.

-

Increased Half-life: A longer plasma half-life for this compound.

It is crucial to emphasize that these are theoretical considerations based on the principles of the kinetic isotope effect. Without direct experimental evidence, the actual in vivo consequences of deuteration on Felbamate's pharmacology and toxicology remain unknown.

The following diagram illustrates a theoretical workflow for a comparative metabolism study.

Workflow for a comparative metabolism study.

Experimental Protocols

Detailed experimental protocols for direct comparative studies are not available. However, established methods for the analysis of Felbamate can be adapted for such studies.

In Vitro Metabolism Study

Objective: To compare the metabolic stability of Felbamate and this compound in human liver microsomes.

Methodology:

-

Incubation: Incubate Felbamate and this compound separately with human liver microsomes in the presence of an NADPH-generating system.

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method. This compound would serve as its own internal standard in a separate incubation, while a different internal standard would be needed for the Felbamate incubation.

In Vivo Pharmacokinetic Study (Rodent Model)

Objective: To compare the pharmacokinetic profiles of Felbamate and this compound in rats.

Methodology:

-

Dosing: Administer a single oral or intravenous dose of Felbamate or this compound to two separate groups of rats.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via tail vein or other appropriate method.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Sample Extraction: Extract the drug from the plasma using liquid-liquid extraction or solid-phase extraction.

-

LC-MS/MS Analysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method, with the corresponding deuterated or non-deuterated analogue used as the internal standard.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance) for both compounds and perform statistical comparisons.

Conclusion

Felbamate is a potent anti-epileptic drug with a well-defined, albeit complex, mechanism of action and pharmacokinetic profile. This compound, its deuterated counterpart, is primarily used as an analytical tool. While the principles of the kinetic isotope effect suggest that this compound may exhibit altered metabolic stability and a different pharmacokinetic profile compared to Felbamate, there is a clear lack of direct comparative studies in the public domain to confirm these hypotheses. The experimental protocols outlined in this guide provide a framework for future research to elucidate the key differences between these two compounds, which could have implications for drug development and therapeutic applications. Further investigation is warranted to explore the potential of deuterated Felbamate analogues as therapeutic agents with improved pharmacokinetic or safety profiles.

References

- 1. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Felbamate | C11H14N2O4 | CID 3331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Population pharmacokinetics of felbamate in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of idiosyncratic drug reactions: the case of felbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. scbt.com [scbt.com]

- 10. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Portico [access.portico.org]

Methodological & Application

Application Note: Quantitative Analysis of Felbamate in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Introduction

Felbamate is an anti-epileptic drug utilized in the management of focal seizures and Lennox-Gastaut syndrome.[1] Accurate and precise quantification of Felbamate in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Felbamate in human plasma. The methodology employs a stable isotope-labeled internal standard, Felbamate-d4, to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle

The analytical method is based on the principle of stable isotope dilution analysis. A known concentration of this compound, the internal standard, is added to plasma samples. Both Felbamate and this compound are extracted from the plasma matrix using protein precipitation. The extract is then subjected to reversed-phase liquid chromatography to separate the analytes from endogenous interferences. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The ratio of the peak area of Felbamate to that of this compound is used to calculate the concentration of Felbamate in the sample, providing a highly reliable and reproducible measurement.

Experimental Protocols

1. Materials and Reagents

-

Felbamate certified reference standard

-

This compound certified reference standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water with 0.1% formic acid (LC-MS grade)

-

Human plasma (drug-free)

-

Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

2. Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of Felbamate and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Felbamate stock solution in a 50:50 mixture of methanol and water to create working standard solutions for the calibration curve and quality control samples.

-

Internal Standard Working Solution: Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

-

Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentration levels.

3. Sample Preparation Protocol

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (this compound, 100 ng/mL) to each tube, except for the blank matrix sample.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 10 minutes.

-

Centrifuge the samples at 21,000 x g for 10 minutes.[2]

-